N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound features a 1,2-dihydropyridin-2-one core substituted at position 5 with a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-16-3-2-4-18(13-16)23-27-24(32-28-23)19-7-10-22(31)29(14-19)15-21(30)26-12-11-17-5-8-20(25)9-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBTWDUBYSWPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, including the formation of the oxadiazole ring and the attachment of the chlorophenyl and methylphenyl groups. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents and catalysts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the intermediate compound.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a similar substitution reaction, using a methylphenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the compound's potential as an anti-cancer agent. The following table summarizes findings from various research articles regarding its efficacy against different cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| SNB-19 | 86.61 | |
| OVCAR-8 | 85.26 | |
| NCI-H460 | 75.99 | |
| HOP-92 | 67.55 | |
| MDA-MB-231 | 56.53 |
Anti-Inflammatory Properties
In addition to its anti-cancer properties, N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has shown promise as an anti-inflammatory agent. The compound's ability to inhibit inflammatory mediators makes it a candidate for further development in treating inflammatory diseases.
Research Findings
Molecular docking studies have indicated that the compound may act as a potent inhibitor of inflammatory pathways, specifically targeting enzymes responsible for the synthesis of pro-inflammatory mediators . These findings suggest potential applications in conditions such as arthritis and other inflammatory disorders.
Drug Design and Development
The structural complexity of N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide positions it as a valuable lead compound for drug development. Its diverse functionalities can be leveraged to design new derivatives with improved efficacy and reduced side effects.
Case Studies
Several case studies have demonstrated the synthesis of analogs based on this compound. For instance:
- Synthesis of derivatives : Modifications at the oxadiazole and dihydropyridine moieties have led to compounds with enhanced biological activities.
Research has also focused on optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) to improve therapeutic outcomes while minimizing toxicity .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological effects.
Modulation of Gene Expression: It can influence the expression of certain genes, affecting cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogous acetamide derivatives bearing 1,2,4-oxadiazole or related heterocycles. Data are derived from evidence-based structural analyses and synthetic reports.
Structural and Functional Insights
- Substituent Effects on Bioactivity: The 3-methylphenyl group on the oxadiazole ring in the target compound may enhance hydrophobic interactions compared to Compound A’s 4-chlorophenyl substitution. This substitution pattern is critical for modulating solubility and target affinity .
Acetamide Side Chain Variations :
- The 4-chlorophenyl ethyl group in the target compound offers a balance of lipophilicity and aromatic stacking, whereas Compound A’s 4-isopropylphenyl increases steric hindrance, possibly affecting membrane permeability .
- Compound B’s 2-chlorobenzyl group introduces ortho-substitution effects, which may influence conformational flexibility and receptor docking .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies surrounding this compound.
Synthesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step reactions that create the oxadiazole and dihydropyridine moieties. The synthetic pathways often utilize various coupling reactions and cyclization techniques to achieve the desired molecular structure.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. For instance:
- Antibacterial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. One study indicated that derivatives containing oxadiazole rings exhibited moderate to excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 32 µg/mL |
| 2 | E. coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been evaluated through various assays. For example:
- MTT Assay Results : In studies involving HepG2 liver cancer cells, compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide showed promising results with IC50 values indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | HepG2 | 20.667 |
| B | HepG2 | 16.782 |
These findings suggest that modifications in the phenyl ring significantly influence the anticancer activity .
The mechanism by which N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer cell proliferation and bacterial growth. For instance:
- Enzyme Inhibition : It has been noted that similar compounds block enzymes such as telomerase and topoisomerase which are crucial for DNA replication in cancer cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : A study investigated the effects of a related oxadiazole derivative on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups.
- Case Study 2 : Another research focused on the antibacterial efficacy of compounds derived from this chemical structure against multi-drug resistant strains of bacteria. The findings showed that these compounds could serve as potential candidates for new antibiotic therapies.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step routes:
- Step 1: Formation of the oxadiazole ring via cyclization of acyl hydrazides with nitriles under acidic conditions (e.g., POCl₃) .
- Step 2: Coupling the oxadiazole intermediate with dihydropyridine derivatives using nucleophilic substitution or condensation reactions. Dimethylformamide (DMF) and bases like K₂CO₃ are often used to facilitate bond formation .
- Step 3: Final acetylation of the amine group using chloroacetamide derivatives in refluxing ethanol .
Characterization: - NMR spectroscopy (¹H/¹³C) confirms regioselectivity and purity.
- Mass spectrometry (MS) validates molecular weight.
- HPLC/TLC monitors reaction progress and purity (>95% by area normalization) .
Advanced: How can reaction conditions be optimized to improve yield in oxadiazole ring formation?
Methodological Answer:
Key variables include:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF or toluene .
- Catalyst screening: Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time from 24h to 2h, improving yield by 15–20% .
- Temperature control: Maintaining 80–100°C prevents side reactions (e.g., hydrolysis of nitriles) .
Validation: Use kinetic studies (e.g., in situ IR) to track intermediate formation and optimize time-temperature profiles .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H NMR: Identifies proton environments (e.g., oxadiazole C-H at δ 8.2–8.5 ppm, dihydropyridine NH at δ 10–12 ppm) .
- ¹³C NMR: Resolves carbonyl groups (e.g., acetamide C=O at ~170 ppm) and aromatic carbons .
- High-resolution MS (HRMS): Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- FTIR: Validates functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹) .
Advanced: How can crystallography resolve structural ambiguities in polymorphic forms?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Use SHELXL for refinement to resolve bond-length discrepancies (e.g., oxadiazole vs. triazole rings) .
- Powder XRD: Compare experimental patterns with simulated data from SC-XRD to identify polymorphs .
- DFT calculations: Validate electronic structures (e.g., HOMO-LUMO gaps) and predict stability of different conformers .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays: Target kinases or proteases using fluorescence-based protocols (IC₅₀ determination) .
- Antimicrobial screening: Use microdilution methods (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced: How to address contradictory activity data in different assay systems?
Methodological Answer:
- Assay standardization: Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
- Metabolic stability: Use liver microsomes to assess compound degradation rates, which may explain reduced activity in prolonged assays .
- Stereochemical analysis: Chiral HPLC separates enantiomers to evaluate activity differences (e.g., R vs. S forms) .
Basic: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated stability studies: Incubate in PBS (pH 7.4) at 37°C for 48h, monitoring degradation via HPLC .
- Photostability: Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., oxadiazole rings) .
- Thermogravimetric analysis (TGA): Determine decomposition temperatures (>200°C suggests thermal stability) .
Advanced: What strategies elucidate decomposition pathways in acidic environments?
Methodological Answer:
- Forced degradation: Treat with 0.1N HCl at 60°C for 24h, then analyze by LC-MS to identify hydrolyzed products (e.g., cleavage of acetamide group) .
- Isotope labeling: Use ¹⁵N-labeled oxadiazole to track nitrogen migration during degradation .
- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under varying pH/temperature .
Basic: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications: Synthesize analogs with substituted phenyl groups (e.g., 4-F, 3-Cl) on the oxadiazole ring .
- Side-chain variation: Replace the chlorophenyl ethyl group with alkyl or heteroaryl moieties .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins .
Advanced: How to resolve non-linear SAR patterns in analog libraries?
Methodological Answer:
- Multivariate analysis: Apply PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
- Free-Wilson vs. Hansch analysis: Compare additive vs. non-additive contributions of substituents .
- Cryo-EM/MD simulations: Visualize dynamic interactions (e.g., hydrogen bonding with kinase ATP pockets) to explain outliers .
Data Contradiction Analysis Example:
Issue: Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution:
- Method validation: Ensure consistent ATP concentrations (1 mM vs. 10 µM) across assays .
- Protein purity: Verify kinase activity via SDS-PAGE (>95% purity) .
- Replicate experiments: Use triplicate measurements with internal controls (e.g., staurosporine as a reference inhibitor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
